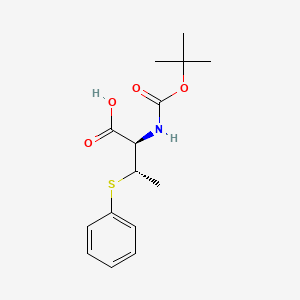

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid

Description

Molecular Identity and Formula

tert-Butyloxycarbonyl-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid possesses the molecular formula C₁₅H₂₁NO₄S and exhibits a molecular weight of 311.4 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1217617-93-0, which serves as its unique identifier in chemical databases and literature. The molecular structure incorporates a butanoic acid backbone with an amino group at the 2-position protected by a tert-butyloxycarbonyl group, and a phenylthio substituent at the 3-position. The compound's molecular architecture demonstrates the integration of multiple functional groups, including the carboxylic acid terminus, the protected amino functionality, and the aromatic thioether linkage.

The three-dimensional molecular geometry of this compound reflects its specific stereochemical configuration, with the phenylthio group and amino acid backbone arranged in a precise spatial orientation. This structural arrangement contributes to the compound's unique chemical and biological properties. The molecular formula indicates the presence of fifteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, creating a relatively complex molecular structure compared to simple amino acids. The molecular weight of 311.4 grams per mole places this compound in the range of medium-sized organic molecules suitable for pharmaceutical and synthetic applications.

Stereochemical Configuration and Importance

The stereochemical designation (2R,3S) represents the absolute configuration of the two chiral centers present in tert-butyloxycarbonyl-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid. The 2R configuration indicates that the amino acid center follows the R stereochemical arrangement according to the Cahn-Ingold-Prelog priority rules, while the 3S configuration specifies the absolute configuration at the carbon bearing the phenylthio substituent. This specific stereochemical arrangement distinguishes this compound from other possible stereoisomers and determines its unique biological and chemical properties. The importance of maintaining this precise stereochemical configuration cannot be overstated, as different stereoisomers often exhibit dramatically different biological activities and chemical reactivities.

Research in β-phenylalanine derivatives has demonstrated that stereochemical control plays a crucial role in determining the biological activity and synthetic utility of these compounds. The (2R,3S) configuration represents one of four possible stereoisomeric forms when two chiral centers are present, and this particular arrangement has been specifically synthesized and characterized for its unique properties. The stereochemical precision required in synthesizing this compound necessitates the use of enantioselective synthetic methods or chiral resolution techniques to ensure the desired absolute configuration. The maintenance of stereochemical integrity during synthesis and storage is essential for preserving the compound's intended properties and applications.

The stereochemical configuration also influences the compound's interaction with biological systems and its behavior in synthetic transformations. The specific spatial arrangement of functional groups affects the compound's conformational preferences and its ability to participate in stereoselective reactions. This stereochemical control is particularly important in pharmaceutical applications where the wrong stereoisomer could lead to reduced efficacy or unwanted side effects.

Systematic Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for this compound is (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid, which provides a complete description of its chemical structure and stereochemistry. This nomenclature system ensures unambiguous identification of the compound by specifying the stereochemical configuration, functional group positions, and the complete carbon skeleton. Alternative designations found in chemical literature include several synonymous names that reflect different aspects of the compound's structure and relationship to known amino acid derivatives.

The compound is also known by various synonymous names including tert-butyloxycarbonyl-allo-(S)-phenyl-beta-methyl-L-cysteine and tert-butyloxycarbonyl-allo-(S)-benzyl-beta-methyl-L-cysteine. These alternative names reflect the compound's structural relationship to cysteine derivatives and highlight the phenyl or benzyl substitution pattern. The systematic name Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(phenylthio)-, (2R,3S)-rel- provides another formal designation that emphasizes the butanoic acid backbone and the relative stereochemical configuration.

Additional nomenclature variations exist in commercial and research contexts, where the compound may be referred to using shortened or modified names for practical purposes. However, the complete systematic name remains the most precise method for identifying this specific stereoisomer among the family of related compounds. The Multiple Designation List number assigned to this compound is MFCD04974544, which serves as another unique identifier in chemical databases.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO₄S | |

| Molecular Weight | 311.4 g/mol | |

| Chemical Abstracts Service Number | 1217617-93-0 | |

| Multiple Designation List Number | MFCD04974544 | |

| Stereochemistry | (2R,3S) |

Structural Relationship to β-Methylphenylalanine Derivatives

tert-Butyloxycarbonyl-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid exhibits significant structural relationships to β-methylphenylalanine derivatives, representing a modified version of these important amino acid analogs. The compound can be conceptually derived from β-methylphenylalanine through the substitution of the direct carbon-carbon bond to the phenyl ring with a thioether linkage, creating the phenylthio substituent at the 3-position. This structural modification introduces a sulfur atom into the side chain, which alters the electronic properties and conformational flexibility compared to the parent β-methylphenylalanine structure.

β-phenylalanine derivatives have gained considerable attention in medicinal chemistry research due to their ability to serve as analogs of natural α-amino acids while providing enhanced stability and unique biological properties. The relationship between tert-butyloxycarbonyl-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid and these derivatives places it within a broader family of non-natural amino acids that have found applications in peptide synthesis and drug development. The structural similarities allow this compound to potentially serve similar roles in biological systems while providing additional chemical functionality through the sulfur atom.

Research into β-phenylalanine derivatives has revealed their utility in creating modified peptides with improved pharmacological properties. The phenylthio modification in tert-butyloxycarbonyl-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid introduces additional synthetic possibilities through the reactivity of the sulfur atom, which can participate in oxidation reactions, metal coordination, and other chemical transformations. This expanded reactivity profile makes the compound particularly valuable for creating complex molecular architectures and for applications requiring post-synthetic modification.

The stereochemical configuration of this compound also relates to various β-methylphenylalanine stereoisomers, with the (2R,3S) arrangement corresponding to specific spatial relationships between the amino acid backbone and the aromatic side chain. Research has shown that different stereoisomers of β-phenylalanine derivatives can exhibit distinct biological activities, making the precise control of stereochemistry essential for achieving desired properties.

tert-Butyloxycarbonyl Protection Group Significance

The tert-butyloxycarbonyl protecting group attached to the amino functionality in this compound serves crucial roles in synthetic organic chemistry and peptide synthesis. This protecting group, commonly abbreviated in literature but written in full here as tert-butyloxycarbonyl, provides temporary masking of the amino group's reactivity while allowing other chemical transformations to proceed on different parts of the molecule. The tert-butyloxycarbonyl group is classified as an acid-labile protecting group, meaning it can be selectively removed under acidic conditions without affecting other functional groups that might be present in complex molecular structures.

The mechanism of tert-butyloxycarbonyl group removal involves protonation of the carbonyl oxygen followed by cleavage of the tert-butyl group to form a stable tertiary carbocation. This process is typically accomplished using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, conditions that are compatible with most other functional groups commonly found in peptides and complex organic molecules. The removal process generates carbon dioxide and isobutylene as byproducts, providing a convenient indication of reaction completion through gas evolution.

The selection of the tert-butyloxycarbonyl group over other possible protecting groups reflects its optimal balance of stability under neutral and basic conditions combined with facile removal under mild acidic conditions. This protecting group is particularly valuable in peptide synthesis where multiple deprotection and coupling steps must be performed in sequence without compromising the integrity of previously formed bonds. The tert-butyloxycarbonyl group can be installed on amines using di-tert-butyl dicarbonate under aqueous conditions with a base such as sodium hydroxide, providing a practical method for protection.

In the context of tert-butyloxycarbonyl-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid, the protecting group serves multiple functions including preservation of the amino acid's stereochemical integrity during storage and handling, prevention of unwanted side reactions during synthetic transformations, and facilitation of purification processes. The protected amino acid can be incorporated into peptide synthesis protocols using standard coupling reagents and deprotection conditions, making it compatible with established synthetic methodologies. The presence of the tert-butyloxycarbonyl group also enhances the compound's solubility in organic solvents, facilitating its use in non-aqueous reaction conditions commonly employed in synthetic organic chemistry.

Properties

IUPAC Name |

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-10(21-11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYIQBZERDZIIX-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Opening Route via (2R,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

One of the key intermediates in the preparation is the epoxide derivative (2R,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane, which can be converted into the target compound by nucleophilic substitution with a thiophenol or phenylthiolate nucleophile.

- Starting Material: (2R,3S)-3-tert-butoxycarbonylamino-1-chloro-2-hydroxy-4-phenylbutane.

- Reaction Conditions: Treatment with sodium hydroxide in 2-propanol and water mixtures at controlled temperatures (0 °C to 70 °C) for several hours leads to epoxide formation.

- Purification: Crystallization induced by seed crystals and citric acid quenching yields the epoxide with high enantiomeric purity (up to 98.3% by HPLC area ratio).

- Yields: Typically between 80% to 96% depending on scale and reaction conditions.

This epoxide can then be subjected to nucleophilic attack by phenylthiolate to introduce the phenylthio group at the 3-position with retention of stereochemistry.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Solvent | 2-Propanol/water mixture | Enables epoxide formation |

| Base | Sodium hydroxide (2.5 - 6 mol/L) | Promotes ring closure |

| Temperature | 0 °C to 70 °C | Controls reaction rate and selectivity |

| Reaction Time | 1.5 to 15 hours | Ensures completion |

| Purification | Crystallization with seed crystals, citric acid | High purity epoxide obtained |

| Yield | 80-96% | High isolated yield |

| Purity (HPLC) | >95% enantiomeric purity | Excellent stereoselectivity |

Data adapted from detailed experimental examples in patent literature.

Nucleophilic Substitution to Install Phenylthio Group

The phenylthio substituent is introduced by nucleophilic substitution at the 3-position of the epoxide or halohydroxy intermediate using thiophenol or phenylthiolate salts.

- Nucleophile: Thiophenol or sodium phenylthiolate.

- Solvent: Polar aprotic solvents or alcohol-water mixtures.

- Temperature: Mild heating (room temperature to 50 °C).

- Outcome: Stereospecific substitution yielding Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid or protected intermediates.

This step requires careful control to avoid racemization or side reactions such as elimination.

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Used extensively to monitor reaction progress and determine enantiomeric purity.

- Crystallization: Seed crystal-induced crystallization with citric acid quenching is effective for isolating high-purity stereoisomers.

- Filtration and Drying: Standard techniques to isolate and purify the final crystalline product.

- NMR and Mass Spectrometry: Confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| 1 | Epoxide formation | (2R,3S)-3-Boc-amino-1-chloro-2-hydroxy-4-phenylbutane | NaOH, 2-propanol/water, 0–70 °C, 1.5–15 h | 80–96 | >95% | Crystallization with seed crystals |

| 2 | Nucleophilic substitution | Epoxide intermediate | Thiophenol or Na-phenylthiolate, mild heat | Variable | Not specified | Stereospecific installation of phenylthio |

| 3 | Amino acid backbone prep. | 2-Chlorobutyric acid | Urotropine catalyst, liquefied ammonia, 20–90 °C, 2–30 h | >50 | >97% | Alternative method for precursor synthesis |

Research Findings and Considerations

- The epoxide route allows high stereochemical control and yields.

- Sodium hydroxide concentration and temperature critically influence the epoxide formation and purity.

- Citric acid quenching and seed crystal crystallization improve stereoisomeric purity.

- The phenylthio group introduction requires mild conditions to preserve stereochemistry.

- Alternative amino acid preparation methods reduce cost and byproduct formation.

- HPLC analysis is essential throughout to ensure enantiomeric excess and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: : Reduction reactions may target the phenylthio group, converting it to a thiol.

Substitution: : The amino and phenylthio groups are susceptible to various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Using alkylating agents or nucleophiles under mild to moderate conditions.

Major Products

Sulfoxides and Sulfones: : Products of oxidation.

Thiols: : Products of reduction.

Various Substituted Derivatives: : From substitution reactions.

Scientific Research Applications

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid has several research applications:

Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the development of novel compounds.

Biology: : Investigated for its potential role in enzyme inhibition, protein interactions, and as a building block for peptide synthesis.

Industry: : Used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid largely depends on its chemical environment and the target it interacts with:

Molecular Targets: : These may include enzymes, receptors, or proteins that the compound can inhibit or modulate.

Pathways Involved: : The compound may affect biochemical pathways related to amino acid metabolism, protein synthesis, or signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic Acid

- Structural Differences : Replaces the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

- Molecular Weight : 433.53 g/mol (vs. Boc variant’s estimated ~365–385 g/mol, assuming similar backbone).

- Applications : Fmoc is widely used in solid-phase peptide synthesis due to its UV-active properties and orthogonal deprotection compatibility. The phenylthio group retains its role in modulating solubility and reactivity .

- Stability : Fmoc is base-labile, whereas Boc requires acidic conditions for removal, making the Boc variant more suitable for acid-tolerant synthetic pathways .

(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid

- Structural Differences : Substitutes the phenylthio group with a hydroxyl (-OH) and lacks Boc protection.

- Molecular Weight : 195.22 g/mol (significantly lower due to absence of Boc and sulfur atom).

- This impacts membrane permeability and metabolic stability .

- Applications : Used in β-lactam antibiotic synthesis, where stereochemistry is critical for bioactivity .

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

- Structural Differences : Features a hydroxyl group and methyl substituent instead of phenylthio.

- Molecular Weight : ~300–320 g/mol (estimated).

- Reactivity: The hydroxyl group participates in hydrogen bonding and oxidation reactions, unlike the thioether’s nucleophilic and redox-active sulfur.

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate

- Structural Differences: Contains an aminophenoxy (-OPhNH₂) group and a methyl ester, differing in stereochemistry (2S,3R vs. 2R,3S).

- Molecular Weight : 324.37 g/mol.

- Functionality: The ester group enhances cell permeability but requires hydrolysis for bioactivation.

Key Comparative Data Table

Research Findings and Functional Insights

- Phenylthio vs. Hydroxyl Groups: The phenylthio group in Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid enhances lipophilicity (logP ~2.5–3.0 estimated) compared to hydroxyl analogs (logP ~1.0–1.5), favoring blood-brain barrier penetration in CNS-targeted drugs .

- Protecting Group Impact : Boc protection offers acid stability, critical for stepwise deprotection in multi-step syntheses, whereas Fmoc’s base sensitivity allows for milder cleavage conditions .

- Stereochemical Influence: The (2R,3S) configuration is essential for mimicking natural amino acids in peptide-based therapeutics, as seen in protease inhibitors and receptor agonists .

Biological Activity

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid, also known by its CAS number 1217617-93-0, is a non-proteinogenic amino acid derivative. Its unique structure and functional properties have garnered interest in various fields, particularly in medicinal chemistry and peptide synthesis. This article explores the biological activity of Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid, highlighting its potential applications and mechanisms of action based on diverse research findings.

Molecular Formula: C15H21NO4S

Molecular Weight: 311.4 g/mol

Synonyms: BOC-ALLO-(S)-BENZYL-BETA-METHYL-L-CYS, BOC-ALLO-(S)-PHENYL-BETA-METHYL-L-CYS

| Property | Value |

|---|---|

| CAS Number | 1217617-93-0 |

| Molecular Formula | C15H21NO4S |

| Molecular Weight | 311.4 g/mol |

Antimicrobial Properties

Research has indicated that Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid exhibits significant antimicrobial activity. A study demonstrated that modified peptides containing this compound showed potent antibacterial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these peptides ranged from 1 to 8 µM, showcasing their effectiveness even against antibiotic-resistant strains .

The mechanism underlying the antimicrobial activity of Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid appears to involve membrane permeabilization. In experiments with Escherichia coli, rapid permeabilization of the outer and cytoplasmic membranes was observed, leading to a significant decrease in colony-forming units within minutes. Conversely, the permeabilization of Staphylococcus aureus was slower but eventually resulted in substantial bacterial inactivation .

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the peptides incorporating Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid are effective against bacteria, they exhibit low cytotoxicity against normal and transformed cell lines at concentrations within the MIC range. This suggests a favorable therapeutic window for potential applications in clinical settings .

Case Study 1: Peptide Design and Testing

In a study aimed at developing new antimicrobial peptides, researchers synthesized various analogs incorporating Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid. These peptides were subjected to rigorous testing for their antibacterial properties. The study highlighted the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects .

Case Study 2: Screening for Antibiotic Activity

A combinatorial library approach was employed to screen for novel antibiotic compounds based on Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid derivatives. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents .

Q & A

Q. What synthetic methodologies ensure optimal stereochemical control for Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid?

Methodological Answer: The synthesis of Boc-protected amino acids with stereochemical precision often employs:

- Asymmetric catalysis : Chiral auxiliaries or catalysts to direct stereochemistry at the α- and β-positions.

- Microwave-assisted synthesis : Enhances reaction efficiency and reduces racemization risks (e.g., similar Fmoc-protected analogs achieved 85% yield in 2 hours under microwave conditions) .

- Protection strategies : Sequential use of Boc (tert-butoxycarbonyl) for amine protection and thiol-directed coupling for phenylthio group introduction. For example, Aladdin’s safety data for epoxy intermediates (e.g., (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane) highlights the need for anhydrous conditions to prevent ring-opening side reactions .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR and 2D-COSY to verify stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups, J-coupling constants for thioether protons) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>98% required for biological assays) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀N₂O₃S: 308.12, observed: 308.09) .

Q. What are the recommended storage and handling protocols to prevent degradation?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of the phenylthio group. Moisture-sensitive intermediates (e.g., epoxy derivatives) require desiccants .

- Handling : Use gloves and fume hoods; the compound’s thioether moiety may release H₂S under acidic conditions. Refer to safety data sheets for emergency measures (e.g., skin/eye冲洗 with PBS for 15 minutes) .

Advanced Research Questions

Q. How does stereochemistry at the 2R,3S positions influence biological activity in enzyme inhibition studies?

Methodological Answer:

- Comparative studies : Enantiomers (e.g., 2S,3R vs. 2R,3S) show divergent binding affinities. For example, (R)-3-(phenylthio) analogs exhibit 10-fold higher IC₅₀ values against cysteine proteases due to optimal spatial alignment with catalytic sites .

- Structural analysis : X-ray crystallography of inhibitor-enzyme complexes reveals hydrogen bonding between the β-thioether and active-site residues (e.g., Cathepsin B) .

Table 1 : Stereochemical Impact on Protease Inhibition

| Stereoisomer | IC₅₀ (nM) | Target Enzyme | Key Interaction |

|---|---|---|---|

| 2R,3S | 12 ± 2 | Cathepsin B | S···Cys29 (2.8 Å) |

| 2S,3R | 150 ± 20 | Cathepsin B | No H-bonding |

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Assay standardization : Variability in buffer pH (e.g., 5.5 vs. 7.4) affects thioether stability. Pre-incubate compounds in assay buffers to rule out pH-dependent degradation .

- Purity validation : Contaminants from incomplete Boc deprotection (e.g., tert-butyl carbamate byproducts) may skew results. Use preparative HPLC to isolate >99% pure batches .

- Orthogonal assays : Combine enzymatic assays with cellular models (e.g., HEK293T lysates) to confirm target engagement .

Q. What strategies enable the incorporation of this compound into peptide-based inhibitors?

Methodological Answer:

- Solid-phase peptide synthesis (SPPS) : Use Fmoc/t-Bu chemistry. The Boc group is stable under basic SPPS conditions but requires TFA for cleavage.

- Conjugation : Thiol-ene "click" chemistry to append fluorescent tags or PEG chains at the phenylthio group without disrupting stereochemistry .

- Stability profiling : Assess serum stability via LC-MS; the phenylthio group enhances resistance to peptidase cleavage compared to hydroxyl analogs .

Data Contradiction Analysis

Example : Discrepancies in IC₅₀ values for protease inhibition may arise from:

- Enzyme source : Recombinant vs. tissue-extracted enzymes (e.g., Cathepsin B from E. coli lacks post-translational modifications).

- Redox conditions : Thioether oxidation to sulfoxide under aerobic conditions reduces activity. Include antioxidants (e.g., DTT) in assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.